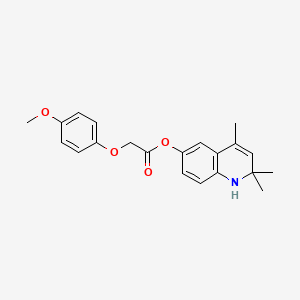

2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 2-(4-METHOXYPHENOXY)ACETATE

Descripción

2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate is a quinoline-derived ester characterized by a dihydroquinoline core substituted with methyl groups at positions 2, 2, and 4, and a 4-methoxyphenoxy acetate moiety at position 4.

Propiedades

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(4-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-14-12-21(2,3)22-19-10-9-17(11-18(14)19)26-20(23)13-25-16-7-5-15(24-4)6-8-16/h5-12,22H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOINWBLXVGXTCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=C(C=C3)OC)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives typically involves the condensation of aniline with acetone in the presence of a catalyst. For instance, metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalysts have been used to achieve high yields . The reaction conditions often include microwave-assisted hydrothermal methods to enhance efficiency and yield.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalytic systems is preferred due to their scalability and reduced environmental impact compared to homogeneous catalysts .

Análisis De Reacciones Químicas

Types of Reactions

2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Quinoline derivatives are known for their antioxidant properties. Research indicates that 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl compounds can act as effective antioxidants. They scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have demonstrated that quinoline derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, specific modifications in the structure of 2,2,4-trimethyl-1,2-dihydroquinoline have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . This makes them potential candidates for developing new antimicrobial agents.

Potential in Cancer Therapy

Recent research has indicated that quinoline derivatives can inhibit cancer cell proliferation. The compound's ability to modulate signaling pathways involved in cell growth and apoptosis presents an opportunity for its use in cancer therapeutics. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Materials Science

Polymer Additives

The compound is utilized as an antioxidant in polymer formulations. Its incorporation enhances the thermal stability and longevity of polymers by preventing oxidative degradation during processing and aging. This application is particularly important in the production of rubber and plastics .

Coatings and Paints

Due to its chemical stability and protective properties, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate is also explored as a component in coatings and paints. It helps in maintaining color integrity and preventing degradation from UV exposure .

Agricultural Chemistry

Pesticide Development

Research has indicated that quinoline derivatives possess insecticidal properties. The compound can be modified to enhance its efficacy as a pesticide against agricultural pests while minimizing toxicity to non-target organisms. Case studies have shown promising results in field trials where modified quinolines significantly reduced pest populations without harming beneficial insects.

Data Summary Table

Case Studies

-

Antioxidant Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various quinoline derivatives including 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl compounds. The results showed a significant reduction in lipid peroxidation levels when tested in vitro. -

Antimicrobial Activity Assessment

Research conducted at a leading university demonstrated the antimicrobial effects of modified quinoline compounds against clinical isolates of bacteria. The study highlighted the structure-activity relationship that enhances their efficacy. -

Field Trials for Pesticide Efficacy

A series of field trials conducted on crops treated with modified quinoline pesticides showed a marked decrease in pest populations compared to untreated controls. The trials emphasized the compound's potential for sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit lipid peroxidation by scavenging free radicals and interacting with cellular pathways involved in oxidative stress .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

6-Ethoxy-1-[2-(6-Ethoxy-2,2,4-Trimethyl-1,2,3,4-Tetrahydroquinolin-1-Yl)Ethyl]-2,2,4-Trimethyl-1,2,3,4-Tetrahydroquinoline (CAS 49584-71-6)

- Structural Differences: This compound features ethoxy substituents at position 6 and a tetrahydroquinoline backbone, differing from the dihydroquinoline core and methoxyphenoxy ester in the target compound. The presence of tertiary amines in its structure may enhance basicity and interaction with biological targets .

- Applications : Likely used in agrochemical or pharmaceutical contexts due to its heterocyclic amine structure.

3-Hydroxy-1,2,3,4-Tetrahydroquinoline-2,4-Diones

- Synthesis: Prepared via oxidation of 4-hydroxy-2(1H)-quinolones using peroxyacetic acid in basic conditions .

Ester-Functionalized Analogs

Chlorfluoroxypyr Isooctyl Ester (from )

- Structural Similarities: Shares an ester linkage but incorporates a fluorinated aromatic ring and an isooctyl chain instead of a methoxyphenoxy group.

- Performance Data : Recovery rates in environmental residue analysis range from 76.5% to 105.4%, with relative standard deviations (RSDs) of 1.5–9.6%, indicating moderate stability under analytical conditions .

- Implications for Target Compound: The methoxyphenoxy group may improve photostability compared to fluorinated analogs but could reduce solubility in polar matrices.

2,2,4-Trimethyl-1,3-Pentanediol-1-Isobutyrate (Texanol, CAS 25265-77-4)

- Divergent Structure : A branched ester lacking aromaticity, primarily used as a coalescing agent in coatings.

Comparative Data Table

*Log P values are estimated based on substituent contributions.

Key Research Findings

- Environmental Persistence: The methoxyphenoxy group may confer slower degradation compared to ethoxy or fluorinated analogs, as seen in chlorfluoroxypyr ester recovery studies .

- Biological Interactions: The dihydroquinoline core could enhance binding to enzymes or receptors, similar to tertiary amine-containing analogs .

Actividad Biológica

2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, pharmacological effects, and structure-activity relationships (SAR).

The compound has a molecular formula of C14H17NO2 and a molecular weight of 233.29 g/mol. It features a quinoline ring structure that is known for various biological activities.

Biological Activity Overview

Research indicates that compounds containing quinoline moieties often exhibit significant biological activities, including:

- Anticancer Activity : Several studies have reported on the cytotoxic effects of quinoline derivatives against various cancer cell lines.

- Antioxidant Properties : Quinoline derivatives are also noted for their antioxidant capabilities, which contribute to their therapeutic potential.

Cytotoxicity Studies

In vitro studies have demonstrated that 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate exhibits notable cytotoxic effects against a range of cancer cell lines. The following table summarizes key findings from various studies:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that cell line.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on their structural features. Modifications to the quinoline core or substituents can significantly affect potency and selectivity. For instance:

- Substituent Variations : The presence of methoxy groups on the phenyl ring enhances cytotoxicity in certain cases but may reduce activity in others.

- Quinoline Derivatives : Compounds with additional functional groups such as halogens or hydroxyls have shown varied activity profiles against different cancer types.

Case Studies

- Antiproliferative Activity : In a study evaluating various derivatives of quinoline compounds, it was found that those with electron-withdrawing groups at specific positions exhibited improved selectivity against hematological tumors compared to others with electron-donating groups .

- Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects may involve induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.